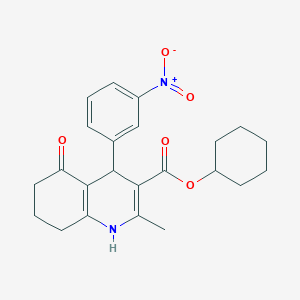
2,6-pyridinediylbis(imino-2-oxo-2,1-ethanediyl) dibenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-pyridinediylbis(imino-2-oxo-2,1-ethanediyl) dibenzoate, also known as PDP, is a chemical compound that has been extensively studied in the field of chemistry and biochemistry. PDP is a versatile molecule that has various applications in scientific research, including drug development, catalysis, and material science.
Mecanismo De Acción
The mechanism of action of 2,6-pyridinediylbis(imino-2-oxo-2,1-ethanediyl) dibenzoate as an anticancer agent is not fully understood. However, it is believed that 2,6-pyridinediylbis(imino-2-oxo-2,1-ethanediyl) dibenzoate induces apoptosis in cancer cells by activating the caspase cascade. 2,6-pyridinediylbis(imino-2-oxo-2,1-ethanediyl) dibenzoate has also been found to inhibit angiogenesis by inhibiting the expression of vascular endothelial growth factor (VEGF).
Biochemical and Physiological Effects:
2,6-pyridinediylbis(imino-2-oxo-2,1-ethanediyl) dibenzoate has been found to have low toxicity and is well-tolerated in vivo. In animal studies, 2,6-pyridinediylbis(imino-2-oxo-2,1-ethanediyl) dibenzoate has been found to inhibit tumor growth without causing significant side effects. 2,6-pyridinediylbis(imino-2-oxo-2,1-ethanediyl) dibenzoate has also been found to have antioxidant properties, which may contribute to its anticancer activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2,6-pyridinediylbis(imino-2-oxo-2,1-ethanediyl) dibenzoate is its versatility, which makes it suitable for various scientific research applications. Additionally, 2,6-pyridinediylbis(imino-2-oxo-2,1-ethanediyl) dibenzoate has low toxicity and is well-tolerated in vivo, making it a promising candidate for drug development. However, one limitation of 2,6-pyridinediylbis(imino-2-oxo-2,1-ethanediyl) dibenzoate is its complex synthesis method, which may limit its accessibility for some researchers.
Direcciones Futuras
There are several future directions for the study of 2,6-pyridinediylbis(imino-2-oxo-2,1-ethanediyl) dibenzoate. One area of research is the development of 2,6-pyridinediylbis(imino-2-oxo-2,1-ethanediyl) dibenzoate-based materials with novel properties. Another area of research is the optimization of 2,6-pyridinediylbis(imino-2-oxo-2,1-ethanediyl) dibenzoate as an anticancer agent, including the development of 2,6-pyridinediylbis(imino-2-oxo-2,1-ethanediyl) dibenzoate derivatives with improved potency and selectivity. Additionally, the mechanism of action of 2,6-pyridinediylbis(imino-2-oxo-2,1-ethanediyl) dibenzoate as an anticancer agent requires further investigation to fully understand its therapeutic potential.
Métodos De Síntesis
The synthesis of 2,6-pyridinediylbis(imino-2-oxo-2,1-ethanediyl) dibenzoate is a multistep process that involves the reaction of 2,6-pyridinedicarboxylic acid with ethyl cyanoacetate and benzaldehyde. The reaction is carried out in the presence of a catalyst and under controlled conditions. The resulting product is then purified through recrystallization and characterized using various spectroscopic techniques.
Aplicaciones Científicas De Investigación
2,6-pyridinediylbis(imino-2-oxo-2,1-ethanediyl) dibenzoate has been extensively studied in the field of drug development, where it has shown promising results as an anticancer agent. 2,6-pyridinediylbis(imino-2-oxo-2,1-ethanediyl) dibenzoate has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 2,6-pyridinediylbis(imino-2-oxo-2,1-ethanediyl) dibenzoate has also been studied for its catalytic properties, where it has shown potential as a catalyst for various organic reactions. Additionally, 2,6-pyridinediylbis(imino-2-oxo-2,1-ethanediyl) dibenzoate has been studied for its material science applications, where it has shown potential as a building block for the synthesis of novel materials.
Propiedades
IUPAC Name |
[2-[[6-[(2-benzoyloxyacetyl)amino]pyridin-2-yl]amino]-2-oxoethyl] benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O6/c27-20(14-31-22(29)16-8-3-1-4-9-16)25-18-12-7-13-19(24-18)26-21(28)15-32-23(30)17-10-5-2-6-11-17/h1-13H,14-15H2,(H2,24,25,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJWGNFKVCCDKOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC(=O)NC2=NC(=CC=C2)NC(=O)COC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-[[6-[(2-Benzoyloxyacetyl)amino]pyridin-2-yl]amino]-2-oxoethyl] benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

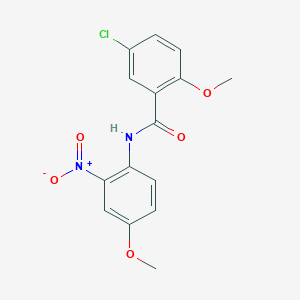
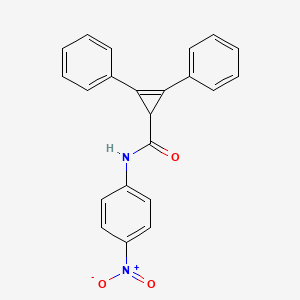
![methyl 2-[(dichloroacetyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B4960459.png)
![methyl N-cyano-N-[4-(diethylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]glycinate](/img/structure/B4960467.png)
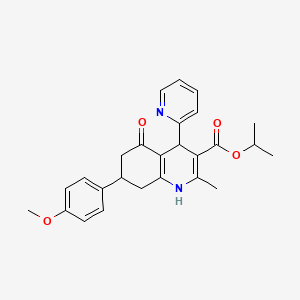
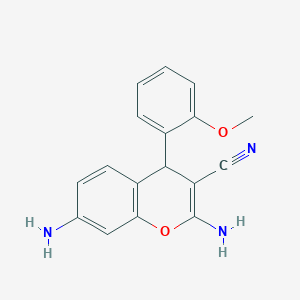
![N-phenyl-4-{[(pyridin-4-ylmethyl)amino]sulfonyl}thiophene-2-carboxamide](/img/structure/B4960477.png)
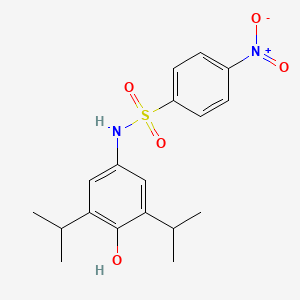
![5-bromo-3'-(methylthio)-7'H-spiro[indole-3,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepin]-2(1H)-one](/img/structure/B4960488.png)
![N~2~-(3-chloro-4-fluorophenyl)-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4960504.png)
![4-{6-methyl-2-[4-(2-methylbenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B4960507.png)


